Cicletanine, (R)-

Description

Contextualization within Vasorelaxant Agents

(R)-Cicletanine is recognized as a vasorelaxant agent with a complex and multifaceted mechanism of action that differentiates it from many other classes of antihypertensive drugs. nih.gov Its effects are not limited to a single pathway but involve a combination of actions on the vascular endothelium and directly on vascular smooth muscle cells. nih.govresearchgate.net The drug's activity includes the enhancement of endogenous vasodilator pathways and the antagonism of potent vasoconstrictor substances. oup.comgoogle.com

The (-)-enantiomer is understood to contribute to antihypertensive effects by diminishing the vascular reactivity to endogenous pressor agents such as angiotensin II and vasopressin. google.com Furthermore, it more potently reduces endothelin-1 (B181129) (ET-1) dependent vasoconstriction compared to its (+)-counterpart. google.comnih.gov The vasorelaxant properties of (R)-Cicletanine are linked to several key cellular events, including the stimulation of nitric oxide and prostacyclin synthesis, inhibition of specific phosphodiesterases, and modulation of ion channel activity. google.comnih.gov

Overview of Established Pharmacological Actions in Preclinical Models

Preclinical studies utilizing various in vitro and in vivo models have elucidated the diverse pharmacological actions of (R)-Cicletanine. These investigations have been crucial in mapping its molecular targets and understanding its physiological effects on the vasculature.

Endothelium-Dependent Mechanisms

The integrity of the vascular endothelium is critical for many of the vasorelaxant effects of (R)-Cicletanine at therapeutic concentrations. oup.com In isolated Wistar rat aortas, the relaxation induced by cicletanine (B1663374) is concentration-dependent and directly linked to the presence of a functional endothelium at lower concentrations. oup.comnih.gov This endothelium-dependent relaxation is mediated primarily through the nitric oxide (NO) pathway. oup.comnih.gov

Stimulation of Nitric Oxide (NO) Synthesis: (R)-Cicletanine has been shown to stimulate eNOS (endothelial nitric oxide synthase) activity and subsequent NO production. nih.gov In studies using sinusoidal endothelial cells, cicletanine was found to increase eNOS phosphorylation through both the Akt and MAP kinase/Erk signaling pathways. nih.gov This enhanced NO generation leads to the relaxation of adjacent vascular cells. nih.gov The prevention of cicletanine-induced relaxation by NO synthase inhibitors in rat aorta further confirms the critical role of this pathway. oup.comnih.gov

Stimulation of Prostacyclin Synthesis: In addition to its effects on NO, cicletanine stimulates the synthesis of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. nih.gov In cultured vascular smooth muscle cells from rat mesenteric arteries, cicletanine increased prostacyclin synthesis in a dose-dependent manner. nih.gov

Vascular Smooth Muscle and Other Mechanisms

Inhibition of Phosphodiesterases (PDEs): A key mechanism for (R)-Cicletanine is the inhibition of low Km cyclic GMP (cGMP) phosphodiesterases. oup.comnih.gov By inhibiting the breakdown of cGMP, the compound potentiates the vasorelaxant effects of guanylate cyclase activators like NO, sodium nitroprusside (SNP), and atrial natriuretic peptide (ANP). oup.comnih.govoup.com Studies on isolated human pulmonary arteries demonstrated that (-)-Cicletanine was more potent than the (+)-enantiomer in augmenting the vasorelaxant responses to both SNP and ANP. nih.gov

| Vasorelaxant Agent | Condition | EC50 (nmol/L) | Observation |

|---|---|---|---|

| Atrial Natriuretic Peptide (ANP) | Control (precontracted with ET-1) | 9.7 ± 1.9 | The relaxant effect of ANP was significantly potentiated by the (-)-enantiomer but not the (+)-enantiomer. nih.gov |

| With 100 µmol/L (-)-Cicletanine | 4.2 ± 0.6 | ||

| Sodium Nitroprusside (SNP) | Control (precontracted with ET-1) | 41 ± 11 | Both enantiomers potentiated the effect of SNP, but the (-)-enantiomer was significantly more potent. nih.gov |

| With 10 µmol/L (-)-Cicletanine | 3.3 ± 0.54 | ||

| With 10 µmol/L (+)-Cicletanine | 7.9 ± 1.8 |

Antagonism of Vasoconstrictors: (R)-Cicletanine effectively antagonizes the pressor responses induced by several potent vasoconstrictors. In pithed rats and isolated rat kidney and mesenteric vascular beds, (-)-cicletanine was shown to be a noncompetitive antagonist of angiotensin II (AII) and, to a lesser extent, arginine-vasopressin (AVP). oup.com It also demonstrates a greater capacity than the (+)-enantiomer to antagonize vasoconstriction induced by endothelin-1 (ET-1) in human pulmonary arteries. nih.gov

| Vasoconstrictor Agent | Inhibitory Constant (Ki) of (-)-Cicletanine (µmol/L) |

|---|---|

| Angiotensin II (AII) | 9.6 |

| Arginine-Vasopressin (AVP) | 208 |

Modulation of Ion Channels: The vasodilating effect of cicletanine also involves the modulation of ion channels. nih.gov It has been found to inhibit Ca2+ influx through voltage-dependent calcium channels and inhibit Ca2+ release mediated by alpha-adrenoceptors. researchgate.net At higher concentrations, cicletanine induces endothelium-independent relaxation, which has been linked to the opening of K+ channels in vascular smooth muscle cells. oup.com

Inhibition of Protein Kinase C (PKC) and Cell Proliferation: Cicletanine has been identified as an inhibitor of PKC. google.comnih.gov Additionally, it has demonstrated antiproliferative effects on vascular smooth muscle cells, which may contribute to its beneficial vascular effects beyond simple relaxation. nih.gov

Structure

2D Structure

3D Structure

Properties

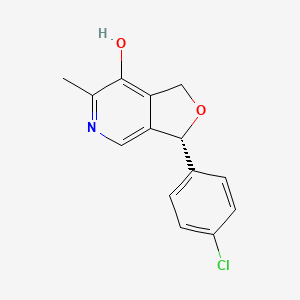

IUPAC Name |

(3R)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKNDPRBJVBDSS-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C2[C@H](OCC2=C1O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109708-40-9 | |

| Record name | Cicletanine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109708409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CICLETANINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVJ7EU0754 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Stereochemistry of R Cicletanine

Stereoselective Synthetic Methodologies

Stereoselective synthesis (or asymmetric synthesis) refers to a chemical process that preferentially creates one enantiomer over the other. nih.gov Key strategies in modern organic synthesis to achieve this include:

Chiral Pool Synthesis : This method employs readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as the starting material. scripps.edunih.gov The inherent chirality of the starting material is preserved and transferred through a series of chemical reactions to the final molecule.

Chiral Auxiliaries : In this technique, a non-chiral starting molecule is temporarily bonded to a chiral "auxiliary" molecule. This auxiliary guides the synthesis to favor the formation of one specific enantiomer. After the chiral center has been created, the auxiliary is removed and can often be recycled.

Asymmetric Catalysis : Regarded as a highly efficient and "green" method, asymmetric catalysis uses a small quantity of a chiral catalyst to produce large amounts of a single enantiomer. google.com The catalyst, which is not consumed in the reaction, can be a complex metal-organic compound or a biocatalyst like an enzyme.

An alternative to asymmetric synthesis is chiral resolution , where a racemic mixture is separated into its individual enantiomers. mdpi.com Common resolution techniques include:

Diastereomeric Salt Formation : The racemic mixture is reacted with a pure chiral acid or base (a resolving agent). This reaction creates a pair of diastereomeric salts. Since diastereomers have different physical properties (such as solubility), they can be separated by methods like fractional crystallization. baranlab.org

Chiral Chromatography : This method uses a chromatography column that contains a chiral stationary phase. As the racemic mixture passes through the column, the two enantiomers interact differently with the stationary phase, causing them to travel at different speeds and thus become separated.

While cicletanine (B1663374) was initially developed and studied as a racemic mixture, the specific, detailed synthetic routes for producing the (R)-enantiomer via stereoselective methods are not extensively described in publicly available scientific literature, as such processes are often proprietary. nih.govresearchgate.net

Enantiomeric Purity and Characterization for Research Applications

To accurately evaluate the unique biological properties of (R)-cicletanine in research settings, it is essential to use samples with high enantiomeric purity. This ensures that the observed effects are attributable solely to the (R)-enantiomer, without confounding contributions from its (S)-counterpart.

A variety of analytical chemistry techniques are available to confirm the enantiomeric purity, often expressed as enantiomeric excess (ee). Micellar Electrokinetic Chromatography (MEKC) is one such powerful technique capable of separating the enantiomers of cicletanine. A specific MEKC method has been described for the baseline separation of R(-) and S(+) cicletanine, allowing for their accurate quantification.

Interactive Table: MEKC Method for Cicletanine Enantiomer Separation

| Parameter | Condition |

| Technique | Micellar Electrokinetic Chromatography (MEKC) |

| Run Buffer | 100 mM Sodium Borate |

| Micelle Agent | 50 mM Sodium Dodecyl Sulfate (B86663) (SDS) |

| pH | 8.5 |

Data derived from Pruñonosa et al., Beckman Application Note, 1990.

This analytical separation is critical for quality control in research materials, confirming that the sample is sufficiently pure for experimental use. Other prevalent methods for chiral purity assessment include high-performance liquid chromatography (HPLC) utilizing a chiral stationary phase and nuclear magnetic resonance (NMR) spectroscopy with the addition of chiral solvating agents.

Differential Biological Activity of (R)- and (S)-Enantiomers in Experimental Systems

Experimental studies have confirmed that the (R)- and (S)-enantiomers of cicletanine have distinct pharmacological activities, particularly concerning their effects on the vascular system. A pivotal study conducted on isolated human pulmonary arteries revealed significant differences in the vasorelaxant properties of the two enantiomers. google.com

The research demonstrated that the (-)-enantiomer (which typically corresponds to the R-configuration for this class of compounds) is a more potent vasodilator than the (+)-enantiomer. The key differential effects observed were:

Antagonism of Endothelin-1 (B181129) (Et-1) Induced Vasoconstriction : The (-)-enantiomer was more effective at counteracting the potent vasoconstriction caused by Et-1. google.com

Potentiation of Vasorelaxation : The vasodilating effects of both atrial natriuretic peptide (ANP) and sodium nitroprusside (SNP) were potentiated to a greater degree by the (-)-enantiomer than the (+)-enantiomer. google.com In the case of ANP, the (+)-enantiomer showed no significant potentiation. google.com

The following table presents the median effective concentration (EC50) values from this research, which quantitatively illustrate the superior potency of the (-)-enantiomer in mediating vasorelaxation.

Interactive Table: Differential Activity of Cicletanine Enantiomers in Human Pulmonary Artery

| Experimental System | Parameter Measured | (+/-)-Cicletanine | (-)-Cicletanine | (+)-Cicletanine |

| Antagonism of Et-1 Vasoconstriction | EC50 of Et-1 (nmol/L) | 36 ± 3.5 | 47 ± 4.2 | 29.9 ± 6.5 |

| Potentiation of ANP Vasorelaxation | EC50 of ANP (nmol/L) | Not Reported | 4.2 ± 0.6 | 7.6 ± 0.7 |

| Potentiation of SNP Vasorelaxation | EC50 of SNP (nmol/L) | 9.0 ± 0.7 | 3.3 ± 0.54 | 7.9 ± 1.8 |

Data represent the concentration required to achieve 50% of the maximal effect. A lower EC50 value indicates greater potency. Data sourced from a study on isolated human pulmonary arteries. google.com

Molecular Mechanisms of Action in Experimental Models

Modulation of Nitric Oxide (NO) Pathway

(R)-Cicletanine's engagement with the NO pathway is a critical aspect of its mechanism of action, contributing to its effects on vascular tone and endothelial function. google.comgoogle.com Research indicates that altered NO production or bioavailability is linked to a variety of cardiovascular disorders. google.com

Studies have shown that Cicletanine (B1663374) directly impacts the activity of endothelial nitric oxide synthase (eNOS), a key enzyme responsible for the production of NO in the vascular endothelium. nih.govphysiology.orgnih.gov This activation is, in part, mediated by the phosphorylation of the eNOS enzyme. nih.govphysiology.orgnih.gov Specifically, Cicletanine has been found to increase the phosphorylation of eNOS at the serine 1177 residue (Ser1177). nih.govphysiology.orgnih.govresearchgate.net This post-translational modification is a critical step in enhancing the catalytic function of eNOS. nih.gov

Experimental evidence from studies on rat sinusoidal endothelial cells demonstrates that exposure to Cicletanine leads to a notable increase in eNOS phosphorylation at Ser1177, without altering the total expression of the eNOS protein. nih.gov This phosphorylation event is a key trigger for the subsequent increase in NO synthesis. nih.govphysiology.orgnih.govresearchgate.net Furthermore, Cicletanine has been shown to restore eNOS phosphorylation in endothelial cells that have been injured, suggesting a potential role in rescuing endothelial dysfunction. nih.govphysiology.org

The phosphorylation of eNOS by (R)-Cicletanine is not a direct interaction but is mediated through the activation of upstream signaling kinases, primarily the Protein Kinase B (Akt) and the Mitogen-Activated Protein (MAP) Kinase/Extracellular signal-regulated kinase (Erk) pathways. nih.govphysiology.orgnih.govresearchgate.net

Research indicates that Cicletanine stimulates the phosphorylation of both Akt and Erk1/Erk2 in a dose-dependent manner in sinusoidal endothelial cells. nih.gov The activation of Akt is a crucial step, as Akt is known to directly phosphorylate eNOS at Ser1177, leading to its activation. nih.govphysiology.org Inhibition of the Akt pathway has been shown to block the Cicletanine-induced phosphorylation of eNOS. nih.gov

Similarly, the MAP kinase/Erk pathway is also involved in the Cicletanine-mediated activation of eNOS. nih.govphysiology.orgnih.gov The use of Erk inhibitors has been demonstrated to prevent the phosphorylation of eNOS and the subsequent production of NO that is induced by Cicletanine. nih.gov These findings suggest that (R)-Cicletanine orchestrates a dual signaling cascade involving both Akt and Erk to effectively activate eNOS. nih.gov

| Experimental Model | Key Finding | Upstream Mediator | Reference |

|---|---|---|---|

| Rat Sinusoidal Endothelial Cells | Cicletanine increased eNOS phosphorylation at Ser1177. | Akt and MAP Kinase/Erk | nih.govphysiology.orgnih.govresearchgate.net |

| Injured Rat Sinusoidal Endothelial Cells | Cicletanine restored eNOS phosphorylation. | Not explicitly stated | nih.govphysiology.org |

| Rat Sinusoidal Endothelial Cells | Inhibitors of Akt and Erk blocked Cicletanine-induced eNOS phosphorylation. | Akt and MAP Kinase/Erk | nih.gov |

The activation of eNOS by (R)-Cicletanine directly translates to an increase in the production and bioavailability of nitric oxide. google.comnih.govphysiology.orgnih.govmedkoo.com This is evidenced by several key experimental findings. In studies using sinusoidal endothelial cells, Cicletanine exposure led to a significant increase in the conversion of L-arginine to L-citrulline, a direct measure of eNOS activity. nih.govphysiology.orgnih.govresearchgate.net

| Experimental Measurement | Effect of Cicletanine | Experimental System | Reference |

|---|---|---|---|

| L-arginine to L-citrulline conversion | Increased | Sinusoidal endothelial cells | nih.govphysiology.orgnih.govresearchgate.net |

| Nitrite (B80452) levels in conditioned medium | Significantly increased | Sinusoidal endothelial cells | nih.gov |

| Nitric oxide release | Stimulated | Isolated rat aortic ring endothelium | nih.gov |

Beyond stimulating NO production, (R)-Cicletanine also influences the downstream signaling of the NO pathway by modulating the metabolism of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govresearchgate.netmedkoo.comnih.gov NO, upon its release, activates soluble guanylate cyclase in vascular smooth muscle cells, leading to the production of cGMP. nih.gov cGMP then acts as a second messenger, mediating many of the vasodilatory effects of NO.

A key mechanism by which (R)-Cicletanine enhances cGMP signaling is through the inhibition of cGMP-specific phosphodiesterases (PDEs). researchgate.netmedkoo.comnih.gov These enzymes are responsible for the degradation of cGMP, and their inhibition leads to an accumulation of intracellular cGMP, thereby amplifying the NO signal.

The increased levels of cGMP resulting from both enhanced NO production and PDE inhibition lead to the activation of Protein Kinase G (PKG), a primary downstream effector of cGMP. nih.govphysiology.orgnih.gov The activation of PKG initiates a phosphorylation cascade that ultimately results in smooth muscle relaxation and vasodilation. nih.gov

Experimental evidence has demonstrated that the NO production induced by Cicletanine in sinusoidal endothelial cells leads to an increase in PKG activity in co-cultured hepatic stellate cells. nih.govphysiology.orgnih.govresearchgate.net This activation of the NO/PKG signaling pathway is a critical step in mediating the physiological effects of (R)-Cicletanine, such as the relaxation of vascular and non-vascular smooth muscle cells. nih.govphysiology.org

Scavenging of Reactive Oxygen Species (ROS), e.g., Superoxide (B77818) (O2-)

(R)-Cicletanine has demonstrated antioxidant properties by acting as a scavenger of reactive oxygen species (ROS). nih.gov In experimental settings, cicletanine was shown to eradicate the stable radical DPPH and reduce lipid peroxidation in both rat brain homogenates and a xanthine-xanthine oxidase system that generates superoxide. nih.gov This suggests that cicletanine can donate an electron or hydrogen radical. oup.com However, studies indicate that cicletanine does not possess superoxide dismutase (SOD)-like activity, implying it primarily functions as a scavenger of hydroxyl radicals rather than directly dismutating superoxide anions. nih.govoup.com

The antioxidant activity of cicletanine is further evidenced by its ability to attenuate the inhibition of PGI2 synthase activity caused by 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid (15HPETE), a process in which hydroxyl radicals are implicated. nih.govoup.com

Table 1: Effects of Cicletanine on Markers of Oxidative Stress

| Parameter | Model System | Effect of Cicletanine | Citation |

|---|---|---|---|

| DPPH Radical | In vitro | Eradicated in a dose-dependent manner | nih.govoup.com |

| Lipid Peroxidation | Rat brain homogenate | Decreased | nih.gov |

| Lipid Peroxidation | Xanthine-xanthine oxidase system | Decreased | nih.govoup.com |

| PGI2 Synthase Activity | In the presence of 15HPETE | Attenuated inhibition | nih.govoup.com |

| Superoxide Dismutase (SOD)-like Activity | Xanthine-xanthine oxidase system | No significant activity | nih.govoup.com |

Ion Channel Modulation

Calcium (Ca2+) Channel Blockade/Inhibition of Ca2+ Influx

Cicletanine has been shown to inhibit Ca2+ influx through multiple mechanisms. researchgate.net

Experimental evidence indicates that cicletanine inhibits Ca2+ influx through voltage-dependent Ca2+ channels. researchgate.net In studies on rat aorta, cicletanine inhibited contractions induced by high potassium concentrations, which are known to open voltage-dependent Ca2+ channels. researchgate.net This suggests a direct or indirect blocking effect on these channels.

Cicletanine also interferes with Ca2+ release from intracellular stores that is mediated by alpha-adrenoceptors. researchgate.net It was observed to inhibit the transient increase in intracellular Ca2+ concentration and muscle tension elicited by norepinephrine (B1679862). researchgate.net However, it did not affect the Ca2+ release induced by caffeine, indicating a specific action on the alpha-adrenoceptor pathway rather than a general effect on intracellular calcium stores. researchgate.net

Table 2: Effects of Cicletanine on Ca2+ Mobilization

| Stimulus | Experimental Model | Effect of Cicletanine | Citation |

|---|---|---|---|

| High K+ | Rat aorta | Inhibition of contraction | researchgate.net |

| Norepinephrine | Vascular smooth muscle | Inhibition of Ca2+ influx and release | researchgate.net |

| Caffeine | Vascular smooth muscle | No inhibition of Ca2+ release | researchgate.net |

Potassium (K+) Channel Opening Effects

Cicletanine is recognized as a potent vasodilator that causes concentration-dependent membrane hyperpolarization, an effect often associated with the opening of potassium channels. nih.gov The resulting hyperpolarization leads to the closure of voltage-dependent Ca2+ channels, contributing to vasorelaxation. nih.gov

While cicletanine's vasodilatory actions involve potassium channels, its specific interaction with ATP-sensitive K+ (KATP) channels is complex. Some studies suggest that the relaxation induced by cicletanine is not mediated by KATP channels, as the effects were not blocked by glibenclamide, a known KATP channel inhibitor. nih.gov However, other research points towards a potential indirect modulation of KATP channels. oup.com The activation of KATP channels is a known mechanism for vasodilation, and these channels are crucial in coupling cellular metabolism to membrane excitability. researchgate.netnih.gov They are typically composed of Kir6.x and SUR subunits. wikipedia.org

Glibenclamide-Sensitive Potassium Channels

(R)-Cicletanine's interaction with ATP-sensitive potassium (KATP) channels has been a subject of investigation, particularly in the context of its cardioprotective effects. Studies on isolated working rat hearts subjected to ischemia and reperfusion have shed light on this mechanism.

In these models, cicletanine has been shown to mitigate the negative consequences of ischemia on cardiac function. nih.gov For instance, it attenuates the ischemia-induced decline in aortic flow and left ventricular developed pressure, and reduces the rise in left ventricular end-diastolic pressure. nih.gov The involvement of KATP channels is suggested by experiments using glibenclamide, a known KATP channel blocker. nih.govnih.gov

When co-administered with cicletanine, glibenclamide has been observed to abolish the anti-ischemic effects of cicletanine. nih.govnih.gov This suggests that the cardioprotective actions of cicletanine during ischemia are, at least in part, mediated through the opening of KATP channels. nih.gov However, it is noteworthy that the anti-arrhythmic effect of cicletanine, specifically its ability to reduce reperfusion-induced ventricular fibrillation, does not appear to be sensitive to glibenclamide, indicating a separate mechanism for this particular action. nih.govnih.gov

Further studies have explored the effects of the individual enantiomers of cicletanine. The L-cicletanine(-) enantiomer (BN50418) was found to be more potent in its cardioprotective effects compared to the D-cicletanine(+) enantiomer (BN50417). nih.gov Glibenclamide inhibited the anti-ischemic effects of both enantiomers, but interestingly, it did not block the antiarrhythmic effect of the L-cicletanine(-) enantiomer. nih.gov

Table 1: Interaction of Cicletanine Enantiomers with Glibenclamide in Ischemic Rat Hearts

| Compound | Effect on Ischemia | Effect of Glibenclamide on Anti-Ischemic Action | Effect on Reperfusion Arrhythmia | Effect of Glibenclamide on Anti-Arrhythmic Action |

|---|---|---|---|---|

| L-cicletanine(-) (BN50418) | Cardioprotective | Inhibited | Anti-arrhythmic | Not sensitive |

| D-cicletanine(+) (BN50417) | Cardioprotective | Inhibited | Anti-arrhythmic | Abolished |

Protein Kinase C (PKC) Modulation

Cicletanine has been demonstrated to modulate the activity of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways. ahajournals.orggoogle.comresearchgate.netnih.govnih.gov This modulation appears to be a key component of its mechanism of action, particularly in the cardiovascular system. ahajournals.orgresearchgate.netnih.govnih.gov

Direct Inhibition of PKC Activity

Research has shown that cicletanine can directly inhibit PKC activity. researchgate.netnih.gov In studies using rat brain PKC, cicletanine produced a concentration-dependent inhibition of PKC activity, with a reported IC50 of 45 +/- 11 micromol/l. nih.gov This inhibitory effect is thought to contribute to its vasorelaxant properties. researchgate.netnih.govnih.gov The inhibition of PKC by cicletanine can be prevented by the presence of phorbol (B1677699) diacetate, a PKC activator, further supporting a direct interaction with the PKC pathway. researchgate.net

Interaction with Endogenous Sodium Pump Ligands (e.g., Marinobufagenin) and Na/K-ATPase

Cicletanine's effects on PKC are closely linked to its interaction with endogenous sodium pump ligands like marinobufagenin (B191785) (MBG) and the Na/K-ATPase enzyme. ahajournals.orgresearchgate.netnih.gov MBG is an endogenous steroid that can inhibit Na/K-ATPase and contribute to vasoconstriction. ahajournals.orgresearchgate.net PKC can phosphorylate the α-1 isoform of Na/K-ATPase, increasing its sensitivity to inhibition by MBG. ahajournals.orgresearchgate.net

Cicletanine has been shown to antagonize the vasoconstrictor and Na/K-ATPase inhibitory effects of MBG. ahajournals.orgresearchgate.netnih.gov This antagonism is dependent on its PKC-inhibiting activity. ahajournals.orgresearchgate.net By inhibiting PKC, cicletanine reduces the phosphorylation of Na/K-ATPase, thereby decreasing its sensitivity to MBG. ahajournals.org This leads to a reversal of MBG-induced vasoconstriction and Na/K-ATPase inhibition. ahajournals.orgresearchgate.netnih.gov In isolated human mesenteric arteries, cicletanine relaxed rings pre-contracted with MBG. nih.gov

Modulation of Myocardial PKC Isoforms (e.g., β2, δ)

In experimental models of hypertension, such as Dahl salt-sensitive rats on a high-salt diet, alterations in myocardial PKC isoform expression are observed. ahajournals.orgnih.gov Specifically, there are increases in the levels of myocardial PKC β2 and δ isoforms. ahajournals.orgnih.govnih.gov These changes are associated with increased sensitivity of the myocardial Na/K-ATPase to MBG. ahajournals.orgnih.gov

Treatment with cicletanine has been shown to prevent the increase in myocardial PKC β2 levels in these hypertensive models. ahajournals.orgnih.gov This effect is accompanied by a reduced sensitivity of the Na/K-ATPase to MBG. ahajournals.orgnih.gov While cicletanine treatment did not affect the increased expression of α-1 Na/K-ATPase protein, it did reduce the phorbol diacetate-induced phosphorylation of this enzyme. ahajournals.orgnih.gov These findings suggest that cicletanine's therapeutic effects in hypertension may be partly due to its ability to modulate specific myocardial PKC isoforms, thereby influencing the activity of the sodium pump. ahajournals.orgnih.gov

Table 2: Effect of Cicletanine on Myocardial Parameters in Dahl Salt-Sensitive Rats

| Parameter | Vehicle-Treated (High Salt) | Cicletanine-Treated (High Salt) |

|---|---|---|

| Myocardial PKC β2 Levels | Increased | Not increased |

| Myocardial PKC δ Levels | Increased | Reduced vs. vehicle |

| Na/K-ATPase Sensitivity to MBG (IC50) | Enhanced (0.8 nmol/L) | Decreased (20 μmol/L) |

| Phorbol Diacetate-Induced α-1 Na/K-ATPase Phosphorylation | - | Reduced |

Prostanoid Synthesis and Metabolism

A significant aspect of cicletanine's pharmacological profile is its influence on the synthesis and metabolism of prostanoids, particularly prostacyclin (PGI2). google.comnih.govnih.govgoogle.comnih.govoup.comresearchgate.net

Stimulation of Vascular Prostaglandin (B15479496) Synthesis, particularly Prostacyclin (PGI2)

Cicletanine has been consistently shown to stimulate the synthesis of vascular prostaglandins, with a notable effect on prostacyclin (PGI2). google.comnih.govnih.govgoogle.comnih.govoup.comresearchgate.net PGI2 is a potent vasodilator and inhibitor of platelet aggregation. google.com

In studies involving patients with essential hypertension, administration of cicletanine led to a significant, albeit small, increase in the plasma levels of 6-keto-PGF1α, a stable metabolite of PGI2. nih.govnih.gov This increase was observed as early as 3 hours after administration. nih.govnih.gov Furthermore, cicletanine increased the urinary excretion of both 6-keto-PGF1α and prostaglandin E2 (PGE2). nih.gov

The mechanism by which cicletanine stimulates PGI2 synthesis is not fully elucidated. oup.com Some studies suggest that the effect may be endothelium-independent, with cicletanine potentially acting directly on vascular smooth muscle cells. oup.com This stimulation of PGI2 synthesis is believed to contribute to the vasorelaxant and antihypertensive effects of cicletanine. nih.govnih.gov

Table 3: Effect of Cicletanine on Prostaglandin Levels in Hypertensive Patients

| Parameter | Observation | Reference |

|---|---|---|

| Plasma 6-keto-PGF1α (PGI2 metabolite) | Slight but significant increase 3 hours post-administration | nih.govnih.gov |

| Urinary 6-keto-PGF1α | Increased excretion | nih.gov |

| Urinary PGE2 | Increased excretion | nih.gov |

Impact on Thromboxane (B8750289) Production

Cicletanine has been shown to influence the balance between prostacyclin and thromboxane, two key signaling molecules in the cardiovascular system. In experimental models using rabbits, the administration of arachidonic acid leads to the generation of prostacyclin and/or thromboxane. nih.gov In these models, cicletanine increased the production of prostacyclin and amplified the prostacyclin/thromboxane ratio, particularly in animals predisposed to higher thromboxane levels. nih.gov The likely mechanism for this is the activation of prostacyclin synthase by cicletanine. nih.gov This was further supported by in vivo studies on platelet-vascular wall interaction, where cicletanine counteracted the effects of a prostacyclin synthase inhibitor. nih.gov While research has demonstrated cicletanine's effect on the prostacyclin/thromboxane balance, specific data detailing the quantitative impact of the (R)-enantiomer alone on thromboxane production remains to be fully elucidated.

Receptor Interactions

(R)-Cicletanine's pharmacological profile includes interactions with several key receptor systems involved in vascular tone and physiological regulation.

Cicletanine has been shown to interact with alpha-adrenergic receptors. bocsci.com These receptors, which bind catecholamines like epinephrine (B1671497) and norepinephrine, are G-protein coupled receptors that play a crucial role in smooth muscle contraction. nih.gov The alpha-1 adrenergic receptor, a Gq type, activates phospholipase C, leading to increased intracellular calcium and subsequent smooth muscle contraction. nih.gov The alpha-2 adrenergic receptor, on the other hand, acts as an inhibitor via Gi protein, decreasing cAMP formation. nih.gov The interaction of cicletanine with these receptors is a component of its complex vasodilating effect. bocsci.com

Cicletanine demonstrates antagonistic effects at vascular histamine (B1213489) H1 receptors. researchgate.netnih.gov In studies on isolated rabbit mesenteric arteries, cicletanine competitively antagonized histamine-induced contractions. researchgate.netnih.gov This action is associated with an interference with calcium entry and, at higher concentrations, its release from intracellular stores. nih.gov The antagonism was observed to be independent of the vascular endothelium. nih.gov The pA2 value, a measure of antagonist potency, for cicletanine against histamine-induced contractions in rabbit mesenteric arteries was determined to be 7.48. nih.gov

Table 1: Antagonistic Effect of Cicletanine on Histamine-Induced Contractions

| Parameter | Value | Tissue Model |

| pA2 | 7.48 | Rabbit Mesenteric Artery |

| Dissociation Constant (KB) with Endothelium | 3.7 (± 0.1) X 10⁻⁸ M | Rabbit Mesenteric Artery |

| Dissociation Constant (KB) without Endothelium | 3.6 (± 0.3) X 10⁻⁸ M | Rabbit Mesenteric Artery |

Data sourced from studies on racemic cicletanine.

Inhibition of Myosin Light Chain Kinase

Cicletanine has been identified as an inhibitor of myosin light chain kinase (MLCK). bocsci.com MLCK is a serine/threonine-specific protein kinase that plays a pivotal role in the regulation of smooth muscle contraction by phosphorylating the myosin light chain. wikipedia.orgfrontiersin.org This phosphorylation enables the myosin crossbridge to bind to the actin filament, initiating contraction. wikipedia.org The inhibition of MLCK by cicletanine is one of the mechanisms contributing to its vasorelaxant properties. bocsci.com

Interaction with Anion Exchangers

The natriuretic and diuretic effects of cicletanine are attributed to the action of its sulfoconjugated metabolite on anion exchangers. bocsci.comgoogle.com Specifically, cicletanine sulfate (B86663) inhibits the apical Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule. bocsci.comgoogle.com In experimental studies using rat erythrocytes, the (+)-cicletanine sulfate (the R-enantiomer) was found to be a more potent inhibitor of this exchanger than the (-)-cicletanine sulfate. bocsci.comresearchgate.net

Table 2: Inhibitory Potency of Cicletanine Enantiomers on the Na+-dependent Cl-/HCO3- Anion Exchanger in Rat Erythrocytes

| Compound | IC50 (µM) |

| (+)-Cicletanine sulfate | 61 ± 3 |

| (-)-Cicletanine sulfate | 142 ± 31 |

IC50 represents the concentration required to inhibit 50% of the exchanger's activity. Data from in vitro studies. researchgate.net

This stereoselective inhibition suggests that the (R)-enantiomer is the primary contributor to the natriuretic effect of racemic cicletanine in rats. researchgate.net The inhibitory potency of cicletanine sulfate on this exchanger is intermediate between that of xipamide (B549262) and furosemide. nih.gov Furthermore, cicletanine sulfate shows modest inhibition of the [Na+,K+,Cl-]-cotransport system and poor activity against the [K+,Cl-]-cotransport system. nih.gov

Apical Na⁺-Dependent Cl⁻/HCO₃⁻ Anion Exchanger

The primary mechanism for the natriuretic effect of cicletanine is attributed to the inhibition of the apical Na⁺-dependent Cl⁻/HCO₃⁻ anion exchanger by its sulfate metabolite. nih.govgoogle.comgoogle.com This transporter is thought to be located at the cortical diluting segment or the distal convoluted tubule of the nephron. nih.govbocsci.comncats.ionih.gov Research using human red blood cells as a model system demonstrated that while cicletanine itself is a very weak inhibitor of this exchanger, its sulfated metabolite is significantly more potent. nih.gov

The inhibitory effect of cicletanine sulfate on this specific anion exchanger is quite selective. Studies have shown that the metabolite has only modest inhibitory effects on the [Na⁺,K⁺,Cl⁻]-cotransport system and poor activity against the [K⁺,Cl⁻]-cotransport system. nih.gov Furthermore, it does not appear to alter the function of chloride-independent membrane carriers such as the Na⁺:H⁺ exchanger, the Na⁺,K⁺ pump, or the Ca²⁺ pump. nih.gov This specificity distinguishes its mechanism from that of other diuretic classes. It has been demonstrated that the natriuretic metabolite of cicletanine does not inhibit the thiazide-sensitive NaCl cotransporter, further differentiating its action from that of thiazide diuretics. nih.govkrcp-ksn.org

Table 1. Comparative inhibitory potency (IC50) of cicletanine sulfate and other diuretics on the Na⁺-dependent Cl⁻/HCO₃⁻ anion exchanger in human red blood cells. nih.gov Data is presented as mean +/- SD where available.

Role of Sulfoconjugated Metabolite ((+)-Cicletanine Sulfate)

The salidiuretic action of racemic cicletanine is almost entirely dependent on its biotransformation into an active sulfoconjugated metabolite, (+)-cicletanine sulfate. nih.govoup.com Direct administration of cicletanine into the renal artery of rats does not produce a salidiuretic effect, whereas its urinary sulfoconjugate does. nih.gov

Cicletanine is a racemic mixture of two enantiomers, (+) and (-). google.comoup.com Research in rat models has revealed significant differences in the metabolism and activity of these enantiomers. Following oral administration, the urinary excretion of (+)-cicletanine sulfate was found to be five times higher than that of (-)-cicletanine sulfate. nih.govbocsci.com This indicates that the (+) enantiomer undergoes more extensive sulfoconjugation. bocsci.comresearchgate.net

Crucially, the resulting metabolites exhibit different potencies. In rat erythrocytes, (+)-cicletanine sulfate was two to three times more potent at inhibiting the Na⁺-dependent Cl⁻/HCO₃⁻ anion exchanger than (-)-cicletanine sulfate. nih.govbocsci.comresearchgate.net This stereoselective action, combined with the preferential formation of the (+) sulfate metabolite, strongly suggests that (+)-cicletanine sulfate is the primary active compound responsible for the natriuretic effects of racemic cicletanine. nih.govbocsci.comresearchgate.net The renal component of cicletanine's action is therefore mediated by (+)-cicletanine sulfate, while the (-)-enantiomer is associated with other pharmacological effects. google.comgoogle.comoup.com

Table 2. Comparative inhibitory potency (IC50) of cicletanine sulfate enantiomers on the Na⁺-dependent Cl⁻/HCO₃⁻ anion exchanger in rat erythrocytes. nih.govbocsci.comresearchgate.net Data is presented as mean +/- SD.

Cellular and Subcellular Studies of R Cicletanine Action

Endothelial Cell Models

The endothelium is a critical regulator of vascular tone and health. Studies on (R)-Cicletanine using various endothelial models have provided insight into its mechanisms of action.

Human Umbilical Vein Endothelial Cells (HUVEC) serve as a widely used in vitro model for studying the human vascular endothelium. cellapplications.commdpi.com While cicletanine (B1663374), as a racemic mixture, has been shown to affect HUVEC by increasing nitric oxide and cyclic GMP, specific studies focusing solely on the (R)-enantiomer's action on HUVEC are not extensively detailed in the available literature. researchgate.net Most research on endothelial cells has utilized the racemic mixture, which demonstrates effects on both endothelial and vascular smooth muscle cells. nih.gov

The liver sinusoidal endothelial cells (LSECs) are specialized endothelial cells that are crucial for maintaining liver homeostasis and are key players in the progression of liver disease. frontiersin.org In the context of liver injury, the (R)-enantiomer of cicletanine has shown protective effects. nih.govnih.gov Studies on isolated rat sinusoidal endothelial cells have demonstrated that cicletanine improves nitric oxide (NO) synthesis in both normal and, notably, in injured cells. nih.govnih.gov This is significant because endothelial dysfunction in the liver, characterized by reduced NO production, is a hallmark of portal hypertension. nih.gov (R)-Cicletanine was found to enhance the activity of endothelial nitric oxide synthase (eNOS) through the Akt and MAP kinase/Erk signaling pathways. nih.govnih.gov This leads to increased NO production, which can then relax hepatic stellate cells, a key event in reducing intrahepatic resistance. nih.govnih.gov

The vasodilatory properties of (R)-Cicletanine are significantly dependent on the presence of a functional endothelium. In isolated rat aortic rings, (R)-cicletanine induces a concentration-dependent relaxation, an effect that is substantially diminished when the endothelium is removed. oup.comnih.gov This endothelium-dependent relaxation is mediated by the release of nitric oxide (NO). oup.comnih.gov The process involves the activation of the NO synthase pathway within the endothelial cells. oup.com Furthermore, studies on isolated perfused rat kidney and mesenteric vascular beds have shown that (-)-cicletanine, the (R)-isomer, antagonizes the vasoconstrictor effects of agents like angiotensin II and arginine-vasopressin, further highlighting its role in promoting vasorelaxation through endothelial mechanisms. oup.comnih.gov

Vascular Smooth Muscle Cell Models

(R)-Cicletanine also exerts direct effects on vascular smooth muscle cells (VSMCs), which are the primary components of blood vessel walls responsible for regulating vascular tone and blood flow. mdpi.com

(R)-Cicletanine has been shown to inhibit contractions in vascular smooth muscle induced by a variety of stimuli. In studies using isolated rat aorta, cicletanine inhibited contractions caused by high potassium (K+), norepinephrine (B1679862), and prostaglandin (B15479496) F2alpha in a concentration-dependent manner. researchgate.net This broad inhibitory action suggests that (R)-Cicletanine does not target a single specific receptor but rather interferes with a more fundamental process in the smooth muscle contraction pathway. researchgate.net The activation of VSMCs by agonists like norepinephrine and prostaglandin F2alpha typically involves the activation of phospholipase C and subsequent intracellular signaling cascades that lead to contraction. mdpi.com

Table 1: Effect of (R)-Cicletanine on Vascular Smooth Muscle Cell Contraction

| Contractile Stimulus | Observed Effect of (R)-Cicletanine | Reference |

| High Potassium (K+) | Concentration-dependent inhibition of contraction | researchgate.net |

| Norepinephrine | Concentration-dependent inhibition of contraction | researchgate.net |

| Prostaglandin F2alpha | Concentration-dependent inhibition of contraction | researchgate.net |

The contraction of vascular smooth muscle is critically dependent on an increase in the intracellular concentration of free calcium ([Ca2+]i). nih.govnih.gov (R)-Cicletanine's inhibitory effect on VSMC contraction is linked to its ability to modulate these calcium dynamics. Research indicates that cicletanine can inhibit the influx of Ca2+ from the extracellular space. researchgate.net It has been demonstrated to inhibit the transient increases in both [Ca2+]i and the subsequent contraction induced by norepinephrine. researchgate.net By reducing the rise in intracellular calcium, (R)-Cicletanine effectively dampens the primary signal for the contractile machinery, leading to vasorelaxation. researchgate.net

Hepatic Stellate Cell Modulation

(R)-Cicletanine has been shown to influence the function of hepatic stellate cells (HSCs), which are critical players in liver physiology and pathology. revistanefrologia.comfrontiersin.org In a healthy liver, HSCs are in a quiescent state, but they become activated in response to liver injury, contributing to fibrosis. frontiersin.orgthno.org The modulation of HSC contractility is a key area of research, and studies indicate that (R)-Cicletanine can induce their relaxation through a paracrine signaling mechanism originating from adjacent endothelial cells.

The relaxation of hepatic stellate cells induced by cicletanine involves the nitric oxide (NO)/protein kinase G (PKG) signaling pathway. nih.govphysiology.orgnih.gov Research demonstrates that cicletanine does not act on HSCs directly. Instead, it stimulates endothelial nitric oxide synthase (eNOS) in liver sinusoidal endothelial cells (LSECs), the cells that line the liver's sinusoids. nih.govphysiology.orgnih.gov Both the (R)- and (S)-enantiomers of cicletanine have been shown to increase nitrite (B80452) levels in the medium of cultured LSECs, which is indicative of NO production. physiology.org

This stimulation of eNOS in LSECs leads to an increased synthesis and release of NO. nih.gov The released NO then diffuses to the neighboring HSCs, where it activates its downstream signaling cascade. nih.gov In HSCs, NO stimulates soluble guanylate cyclase, which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP). This leads to the activation of protein kinase G (PKG). nih.gov A key downstream target of PKG is the vasodilator-stimulated phosphoprotein (VASP); cicletanine was found to stimulate the phosphorylation of VASP in HSCs when they were co-cultured with sinusoidal endothelial cells. nih.govnih.gov This entire pathway, from the endothelial production of NO to the PKG-mediated signaling in HSCs, culminates in the relaxation of the stellate cells, which can inhibit the endothelin-1-induced contraction of these cells in a dose-dependent manner. nih.govnih.gov

Table 1: Key Molecular Events in Cicletanine-Induced Hepatic Stellate Cell Relaxation

| Cell Type | Molecule/Process | Effect of Cicletanine | Reference |

| Sinusoidal Endothelial Cells | eNOS Phosphorylation (Ser1177) | Increased | nih.govphysiology.orgnih.gov |

| Sinusoidal Endothelial Cells | Nitric Oxide (NO) Production | Increased | nih.govphysiology.org |

| Hepatic Stellate Cells (co-cultured with LSECs) | Protein Kinase G (PKG) Activity | Increased | nih.govphysiology.orgnih.gov |

| Hepatic Stellate Cells (co-cultured with LSECs) | VASP Phosphorylation | Increased | nih.govnih.gov |

| Hepatic Stellate Cells | Cell Relaxation / Inhibition of Contraction | Induced | nih.govphysiology.orgnih.gov |

Erythrocyte Studies

The effects of (R)-Cicletanine and its metabolites have also been examined in erythrocytes, or red blood cells. These cells are known to possess their own functional endothelial-type nitric oxide synthase and are integral to vascular function. jvsmedicscorner.comfrontiersin.org

Studies on rat erythrocytes have investigated the activity of cicletanine's enantiomers after metabolic transformation. Specifically, the sulfate (B86663) conjugates of the enantiomers were studied. Research revealed that (+)-cicletanine sulfate, the metabolite of the (R)-enantiomer, was significantly more potent than (-)-cicletanine sulfate at inhibiting the Na⁺-dependent Cl⁻/HCO₃⁻ anion exchanger. researchgate.net The half-maximal inhibitory concentration (IC₅₀) for (+)-cicletanine sulfate was approximately 2.3 times lower than that for the (-)-enantiomer, indicating a higher inhibitory potency. researchgate.net Additionally, other research has noted that cicletanine can stimulate potassium (K⁺) efflux in human red blood cells. karger.com

Table 2: Inhibitory Potency of Cicletanine Sulfate Enantiomers on Na⁺-dependent Cl⁻/HCO₃⁻ Anion Exchanger in Rat Erythrocytes

| Compound | IC₅₀ (μM) | Reference |

| (+)-Cicletanine sulfate | 61 ± 3 | researchgate.net |

| (-)-Cicletanine sulfate | 142 ± 31 | researchgate.net |

Preclinical Pharmacological Investigations in Animal Models

Models of Hypertension

The deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rat is a well-established model of mineralocorticoid hypertension, characterized by low renin levels and volume expansion. This model is particularly relevant for studying hypertension where excessive salt and water retention are primary contributors. Research in this model has demonstrated that cicletanine (B1663374) is an effective antihypertensive agent.

In studies involving DOCA-salt hypertensive rats, cicletanine administration has been shown to counteract the development of high blood pressure. nih.gov Beyond its effects on blood pressure, cicletanine has also been observed to inhibit the cardiac hypertrophy that is a characteristic consequence of this form of hypertension. nih.gov The prevention of an increase in heart weight suggests a protective effect on the cardiac muscle, independent of its blood pressure-lowering action. The precise mechanisms underlying the antihypertensive effects of cicletanine at non-diuretic doses in this model remain a subject of ongoing investigation. nih.gov

Table 1: Effects of Cicletanine in DOCA-Salt Hypertensive Rats

| Parameter | Effect of Cicletanine | Reference |

|---|---|---|

| Blood Pressure | Effective in reducing hypertension | nih.gov |

Dahl salt-sensitive (Dahl-S) rats are a genetically predisposed model that develops hypertension when fed a high-salt diet. This model is instrumental in understanding the mechanisms of salt-sensitive hypertension. Studies utilizing Dahl-S rats have provided significant insights into the multifaceted actions of cicletanine.

Chronic treatment with cicletanine has been shown to ameliorate the development of hypertension in Dahl-S rats on a high-salt diet. This reduction in blood pressure is accompanied by a decrease in both heart weight and vascular wall thickness, indicating a reversal of cardiovascular remodeling. nih.gov A notable finding in these studies is the increased urinary excretion of prostacyclin (PGI2), a potent vasodilator, which was inversely correlated with systolic blood pressure. nih.gov

Furthermore, cicletanine demonstrated significant renal protective effects in this model. Treatment led to a decrease in proteinuria and urinary excretion of N-acetyl-beta-D-glucosaminidase, alongside an increase in the glomerular filtration rate. nih.gov Morphological analysis of the kidneys revealed an improvement in glomerulosclerosis, renal tubular damage, and intrarenal arterial injury. nih.gov In comparative studies, while the diuretic trichloromethiazide also lowered blood pressure to a similar extent, it did not provide the same level of renal protection and was associated with lower urinary PGI2 excretion. nih.gov

Cicletanine's beneficial effects in Dahl-S rats may also be linked to its antioxidant properties and its influence on lipid metabolism. It has been shown to act as a hydroxyl radical scavenger, which may contribute to the attenuation of glomerular sclerosis by reducing lipid peroxidation in the kidney. Additionally, cicletanine treatment has been found to decrease low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol, suggesting a favorable impact on lipid profiles that could contribute to its organ-protective effects.

Table 2: Effects of Cicletanine in Dahl Salt-Sensitive (Dahl-S) Rats

| Parameter | Effect of Cicletanine | Reference |

|---|---|---|

| Systolic Blood Pressure | Ameliorated development of hypertension | nih.gov |

| Heart Weight | Decreased | nih.gov |

| Vascular Wall Thickness | Decreased | nih.gov |

| Urinary Prostacyclin (PGI2) Excretion | Increased | nih.gov |

| Proteinuria | Decreased | nih.gov |

| Glomerular Filtration Rate | Increased | nih.gov |

| Glomerulosclerosis | Improved | nih.gov |

| LDL Cholesterol | Decreased |

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension. The salt-loaded SHR variant further allows for the investigation of the interplay between genetic predisposition and dietary salt intake in the pathogenesis of hypertension.

In young, salt-loaded stroke-prone SHR (SHR-SP), cicletanine has been shown to prevent the onset of hypertension. nih.gov Its antihypertensive effect in this model is particularly pronounced; while it does not significantly affect the blood pressure of non-salt-loaded SHR, it effectively reverses salt-induced hypertension. nih.gov This suggests a specific efficacy in salt-sensitive forms of hypertension.

The mechanism of action in salt-loaded SHR appears to involve the sympathetic nervous system. Salt loading typically elevates plasma norepinephrine (B1679862) levels and enhances sympathetic nerve activity, which contributes to the rise in blood pressure. nih.gov Cicletanine administration has been found to inhibit this increase in plasma norepinephrine and suppress the enhanced sympathetic nerve activity, thereby mitigating the hypertensive response to salt. nih.gov

Further studies in SHR have indicated that cicletanine's antihypertensive properties may also be linked to a direct vascular action. It has been shown to alter calcium movements in isolated SHR aorta, reducing contractions triggered by agonists such as phenylephrine (B352888) and angiotensin II. dntb.gov.ua This suggests an interference with both intracellular calcium release and extracellular calcium influx. dntb.gov.ua Additionally, cicletanine has been found to reduce both cardiac and renal hypertrophy in SHR-SP models. nih.gov

Table 3: Effects of Cicletanine in Spontaneously Hypertensive Rats (SHR)

| Model | Parameter | Effect of Cicletanine | Reference |

|---|---|---|---|

| Salt-Loaded SHR-SP | Blood Pressure | Prevented onset of hypertension | nih.gov |

| Salt-Loaded Young SHR | Blood Pressure | Reversed salt-induced hypertension | nih.gov |

| Salt-Loaded Young SHR | Plasma Norepinephrine | Inhibited increase | nih.gov |

| Salt-Loaded Young SHR | Sympathetic Nerve Activity | Suppressed enhancement | nih.gov |

| SHR-SP | Cardiac Hypertrophy | Decreased | nih.gov |

| SHR-SP | Renal Hypertrophy | Decreased | nih.gov |

Information regarding the specific investigation of (R)-Cicletanine in rabbit models of atherosclerosis-induced hypertension is not available in the reviewed literature. While rabbits fed a high-cholesterol diet are a common model for studying atherosclerosis, and cicletanine has been studied in rabbits for other cardiovascular effects such as myocardial ischemia, dedicated studies on its impact on hypertension secondary to atherosclerosis in this model have not been identified. nih.gov

Models of Organ Protection (Beyond Antihypertensive Effects)

Beyond its primary role in blood pressure reduction, cicletanine has demonstrated direct cardioprotective effects in various animal models, particularly in the context of myocardial ischemia and reperfusion injury.

In a rabbit model of coronary ligation, cicletanine was found to attenuate arrhythmias and preserve the myocardium during the early phases of ischemia. nih.gov This protective effect, which included a reduction in the extent of myocardial necrosis, appeared to be independent of its antihypertensive action. nih.gov Similarly, in conscious rabbits subjected to overpacing-induced myocardial ischemia, cicletanine exhibited an anti-ischemic effect, as indicated by a significant reduction in ST-segment elevation. nih.gov

Studies using isolated working rat hearts have further elucidated the cardioprotective mechanisms of cicletanine's enantiomers. Both D-cicletanine(+) and L-cicletanine(-) were found to improve ischemic myocardial function, reduce the release of lactate (B86563) dehydrogenase (a marker of cell damage), and alleviate reperfusion-induced ventricular fibrillation. nih.gov The L-enantiomer was identified as the more potent of the two in its cardioprotective effects. nih.gov

In a canine model of coronary artery occlusion-reperfusion, cicletanine-treated animals showed a reduced mean ST-segment elevation and a lower incidence of sustained ventricular tachycardia. nih.gov This improved outcome was associated with an increased endogenous production of prostacyclin, which was inversely correlated with the level of ST-segment elevation, suggesting that enhanced prostacyclin synthesis contributes to the favorable effects on the ischemic myocardium. nih.gov Furthermore, in isolated hearts from both normotensive and spontaneously hypertensive rats, cicletanine treatment reduced the incidence of reperfusion-induced ventricular fibrillation and ventricular tachycardia. This antiarrhythmic effect was correlated with the preservation of myocardial ion balance, specifically by reducing the ischemia- and reperfusion-induced gain of sodium and calcium and inhibiting the loss of potassium and magnesium.

Table 4: Cardioprotective Effects of Cicletanine in Animal Models

| Animal Model | Condition | Key Cardioprotective Effects of Cicletanine | Reference |

|---|---|---|---|

| Rabbit | Coronary Ligation | Attenuated arrhythmias, preserved myocardium, reduced necrosis | nih.gov |

| Rabbit | Overpacing-induced Ischemia | Reduced ST-segment elevation (anti-ischemic effect) | nih.gov |

| Isolated Rat Heart | Ischemia/Reperfusion | Improved myocardial function, reduced LDH release, alleviated ventricular fibrillation | nih.gov |

| Dog | Coronary Occlusion-Reperfusion | Reduced ST-segment elevation, lower incidence of ventricular tachycardia | nih.gov |

Renoprotective Effects

Cicletanine has demonstrated a range of renoprotective effects in various preclinical models of kidney injury. These effects appear to contribute to the preservation of renal structure and function.

In animal models of chronic progressive nephrosis, such as aging Wistar rats, chronic treatment with cicletanine was shown to protect against kidney lesions. nih.gov Light and electron microscopy revealed that the diffuse and pronounced lesions observed in control animals were minimal in the cicletanine-treated rats. nih.gov Specifically, the thickening of the basal membrane of renal tubules was significantly less in the treated group, and mitochondrial alterations in the proximal tubules of control rats were not observed in those receiving cicletanine. nih.gov

In Dahl salt-sensitive rats with salt-induced hypertension, morphological investigation of the kidneys revealed that cicletanine treatment led to an improvement in glomerulosclerosis and renal tubular damage. Similarly, in diabetic spontaneously hypertensive rats, cicletanine treatment effectively protected against an increase in the index of focal glomerular sclerosis.

Studies in anesthetized rats have shown that while cicletanine can lead to a fall in mean arterial blood pressure at higher doses, it does not adversely affect the glomerular filtration rate (GFR). patsnap.com This is in contrast to hydrochlorothiazide, which was found to markedly decrease GFR at a diuretic dose. patsnap.com In Dahl salt-sensitive rats, cicletanine treatment was associated with an increased GFR.

In spontaneously hypertensive rats with diabetes, which exhibited altered creatinine (B1669602) clearance, treatment with a high dose of cicletanine normalized this parameter. nih.gov

Cicletanine has been shown to reduce both albuminuria and proteinuria in animal models, which are key markers of kidney damage. In diabetic spontaneously hypertensive rats, cicletanine dose-dependently decreased elevated albuminuria and proteinuria. nih.gov This renal-protective action appeared to be independent of its effect on blood pressure. nih.gov Similarly, in Dahl salt-sensitive rats, cicletanine treatment was associated with a decrease in proteinuria. In diabetic spontaneously hypertensive Izmo rats, subdepressor doses of cicletanine significantly decreased urinary albumin excretion.

Interactive Data Table 3: Renoprotective Effects of Cicletanine in Animal Models

| Animal Model | Effect on Glomerulosclerosis/Tubular Damage | Effect on GFR/Creatinine Clearance | Effect on Albuminuria/Proteinuria |

|---|---|---|---|

| Aging Wistar Rats | Minimal kidney lesions, less thickening of tubular basal membrane, preserved mitochondria. nih.gov | Not specified | Not specified |

| Dahl Salt-Sensitive Rats | Improvement in glomerulosclerosis and renal tubular damage. | Increased GFR. | Decreased proteinuria. |

| Diabetic Spontaneously Hypertensive Rats | Not specified | Normalized altered creatinine clearance. nih.gov | Dose-dependent decrease in albuminuria and proteinuria. nih.gov |

Prevention of Renal Injury in Diabetic Models

Preclinical studies have demonstrated the renal-protective effects of cicletanine in animal models of diabetes, often independent of its blood pressure-lowering capabilities. In models combining hypertension and diabetes, such as streptozotocin-induced diabetic, uninephrectomized, spontaneously hypertensive rats (SHR), cicletanine administration was shown to dose-dependently decrease elevated albuminuria and proteinuria. nih.gov Furthermore, higher doses of the compound normalized the altered creatinine clearance in these animals. nih.gov These findings suggest a direct protective action on the kidney. nih.gov

Similar results were observed in hemi-nephrectomized, streptozotocin-diabetic Wistar-Kyoto rats. nih.gov In this model, cicletanine significantly and dose-dependently reduced urinary albumin excretion without a significant anti-hypertensive effect. nih.gov Morphological analysis of the kidneys confirmed these biochemical findings, showing that treatment with cicletanine effectively protected against the increase in focal glomerular sclerosis. nih.govnih.gov Notably, these renal benefits occurred without affecting blood or urinary glucose concentrations, indicating that the protective mechanism is not related to an improvement in the diabetic state itself. nih.gov The proposed mechanisms for this renal protection include the stimulation of arterial prostacyclin synthesis and a potential reduction in intraglomerular capillary pressure. nih.govnih.gov

| Animal Model | Key Findings | Reference |

|---|---|---|

| Streptozotocin-Diabetic, Uninephrectomized Spontaneously Hypertensive Rats (SHR) | Dose-dependent decrease in albuminuria and proteinuria; Normalization of creatinine clearance. | nih.gov |

| Hemi-nephrectomized, Streptozotocin-Diabetic Wistar-Kyoto Rats | Significant, dose-dependent decrease in urinary albumin excretion; Protection against increased focal glomerular sclerosis. | nih.gov |

Vascular Protection

Cicletanine has demonstrated protective effects on the vasculature in hypertensive animal models, including structural and functional improvements. frontiersin.orgnih.gov

Reduction of Vascular Wall Thickness

In studies using Dahl salt-sensitive rats, a model for salt-induced hypertension, long-term treatment with cicletanine was associated with a significant reduction in vascular wall thickness. nih.gov This structural benefit was observed alongside a decrease in blood pressure. frontiersin.orgnih.gov Further investigation revealed that this treatment decreased medial hypertrophy of the aortic vessels. frontiersin.org The reduction in medial mass was also supported by findings that cicletanine could lower the synthesis of key cytoskeleton proteins, such as actin, in vascular smooth muscle cells. frontiersin.org

| Animal Model | Key Findings on Vascular Structure | Reference |

|---|---|---|

| Dahl Salt-Sensitive Rats | Decrease in vascular wall thickness; Decrease in aortic vessel weight; Regression of medial hypertrophy. | frontiersin.orgnih.gov |

Amelioration of Intrarenal Arterial Injury

The vascular-protective properties of cicletanine extend to the renal microvasculature. Morphological examinations in Dahl salt-sensitive rats fed a high-salt diet showed that cicletanine treatment led to a marked improvement in intrarenal arterial injury. nih.gov Specifically, the treatment was found to promote the resolution of periarteritis in the intrarenal arteries, indicating a reduction in vascular inflammation and damage within the kidney. frontiersin.org

Studies on Portal Hypertension Models

Reduction of Portal Pressure in Bile Duct Ligation Models

Based on a review of available preclinical research, no studies were identified that specifically investigated the effect of (R)-Cicletanine on the reduction of portal pressure in animal models of portal hypertension induced by bile duct ligation.

Improvement of Intrahepatic Vascular Function

Following a search of published preclinical data, no specific investigations into the effects of (R)-Cicletanine on the improvement of intrahepatic vascular function in portal hypertension models were found.

Preclinical Investigations of (R)-Cicletanine in Animal Models Fall Short on Sympathetic Nervous System Interaction

Despite the interest in the therapeutic potential of the (R)- enantiomer of the antihypertensive agent cicletanine, a thorough review of published preclinical research reveals a significant gap in the understanding of its specific interactions with the central nervous system's control of blood pressure, particularly concerning the sympathetic nervous system.

While studies on cicletanine (often without specifying the stereoisomer) have explored its role in hypertension, concrete evidence detailing the effects of the (R)- enantiomer on sympathetic nervous system modulation is not available in the current scientific literature. The user's request for information on the suppression of enhanced sympathetic nerve activity and the blockade of sympathetic tone by (R)-Cicletanine cannot be fulfilled with scientifically accurate and specific findings.

Existing research on cicletanine (racemic mixture or unspecified form) presents a conflicting picture regarding its influence on sympathetic pathways. For instance, some studies in animal models of hypertension have suggested that the blood pressure-lowering effect of cicletanine is independent of the sympathetic nervous system. One such study in neurogenic hypertensive dogs found that chronic treatment with cicletanine lowered blood pressure without altering plasma levels of noradrenaline and adrenaline, key indicators of sympathetic tone.

In contrast, other preclinical investigations, particularly in models of salt-sensitive hypertension, have indicated a potential role for cicletanine in modulating sympathetic overactivity. A key study in salt-loaded spontaneously hypertensive rats (SHR) demonstrated that cicletanine reversed salt-induced hypertension. This effect was associated with an inhibition of the rise in plasma norepinephrine that is typically seen with high salt intake in this model. Furthermore, the hypotensive response to a ganglionic blocking agent, which indicates the level of sympathetic tone, was suppressed in the cicletanine-treated rats. These findings led the researchers to suggest that cicletanine's antihypertensive action in this context may be mediated, at least in part, through the suppression of enhanced sympathetic nerve activity. Another study in SHR also pointed towards a presynaptic inhibition of noradrenaline release as a component of cicletanine's mechanism.

However, a critical limitation across these studies is the lack of specification regarding the enantiomer of cicletanine used. It is well-established in pharmacology that different enantiomers of a chiral drug can have distinct pharmacological, pharmacokinetic, and toxicological properties. Without studies conducted specifically with (R)-Cicletanine, it is scientifically unsound to attribute the findings from studies on racemic or unspecified cicletanine to this particular enantiomer.

Therefore, the sections and subsections requested by the user, namely:

Central Nervous System (CNS) Involvement in Hypertension

Sympathetic Nervous System Modulation

Blockade of Sympathetic Tone

cannot be populated with the detailed research findings and data tables as requested, due to the absence of specific preclinical data for "(R)-Cicletanine." The scientific community has not yet published research that directly addresses these aspects of the compound's pharmacology.

Pharmacological Interactions in Experimental Systems

Interaction with Sulfhydryl-Containing Compounds (e.g., Captopril)

In preclinical studies involving stroke-prone spontaneously hypertensive rats (SHR-SP), (R)-Cicletanine has been compared with Captopril, an angiotensin-converting enzyme (ACE) inhibitor that contains a sulfhydryl group. nih.gov While these studies focus on comparing the protective effects of the two drugs rather than their direct chemical interaction, they provide insights into their concurrent effects in an experimental model of hypertension.

One study compared the effects of (R)-Cicletanine at doses of 3.33 and 10 mg/kg/day with Captopril at 1 mg/kg/day on tissue and vascular lesions in SHR-SP rats over 44 days. nih.gov A significant antihypertensive effect was noted for Captopril and the higher dose of (R)-Cicletanine. nih.gov However, histological and ultrastructural examinations revealed that (R)-Cicletanine provided better preservation of tissues and blood vessels at both dosage levels compared to Captopril. nih.gov This suggests that while both compounds have protective effects, the mechanisms or extent of these effects may differ, even when producing similar reductions in blood pressure. nih.gov Another comparative study in young, salt-fed SHR-SP rats found that both (R)-Cicletanine and Captopril were effective in preventing the onset of hypertension, with a minimal effective dose of 1 mg/kg for both. nih.gov

Interaction with Angiotensin Converting Enzyme (ACE) Inhibitors

Interactions between (R)-Cicletanine and Angiotensin Converting Enzyme (ACE) inhibitors have been evaluated in preclinical models, primarily through comparative efficacy studies rather than direct interaction analysis. Captopril is a key example of an ACE inhibitor used in these comparisons.

In studies with stroke-prone spontaneously hypertensive rats (SHR-SP), the tissue-protective effects of (R)-Cicletanine were observed to be less dependent on its blood pressure-lowering effect compared to Captopril. nih.gov For instance, a low dose of (R)-Cicletanine (3.33 mg/kg) that did not significantly lower blood pressure still demonstrated superior tissue and vascular preservation compared to an effective antihypertensive dose of Captopril (1 mg/kg). nih.gov This finding suggests different or additional mechanisms of action for (R)-Cicletanine beyond the systemic blood pressure reduction typically associated with ACE inhibition.

Furthermore, the levorotatory (-)-enantiomer of cicletanine (B1663374) has been shown to noncompetitively antagonize the pressor responses to angiotensin II in isolated rat kidneys, with a Ki value of 9.6 micromol/L. nih.gov This indicates a direct interference with the signaling pathway that ACE inhibitors target, although through a different mechanism (receptor antagonism vs. enzyme inhibition).

Co-administration with Other Antihypertensive Agents (Preclinical)

Preclinical research has compared the antihypertensive effects of (R)-Cicletanine with several other classes of antihypertensive agents in stroke-prone spontaneously hypertensive rats (SHR-SP) on a high-salt diet. nih.gov These studies help elucidate its relative efficacy and potential for combination therapy.

The agents compared include:

Prazosin (an alpha-1 antagonist)

Captopril (an ACE inhibitor)

Indapamide (an antihypertensive diuretic)

Hydrochlorothiazide (a diuretic)

In these experiments, (R)-Cicletanine, Prazosin, Captopril, and Indapamide all successfully prevented the onset of hypertension. nih.gov Hydrochlorothiazide was the only agent that did not prevent the development of hypertension in this model. nih.gov The minimal effective dose for preventing hypertension was determined for three of the drugs, highlighting their relative potency. nih.gov

Table 1: Minimal Effective Dose for Hypertension Prevention in SHR-SP Rats

| Antihypertensive Agent | Class | Minimal Effective Dose (mg/kg) |

| (R)-Cicletanine | Furopyridine Derivative | 1 |

| Captopril | ACE Inhibitor | 1 |

| Indapamide | Thiazide-like Diuretic | 3 |

The study also noted that the effects of (R)-Cicletanine on cardiac hypertrophy and diuresis occurred at doses 10 to 30 times higher than its antihypertensive dose, and it significantly reduced renal hypertrophy at a dose of 100 mg/kg. nih.gov

Modulation of Drug Binding to Plasma Proteins (e.g., Human Serum Albumin, Alpha-1-Acid Glycoprotein)

The binding of (R)-Cicletanine to human plasma proteins has been studied in vitro using equilibrium dialysis. Research shows the drug is highly bound to serum proteins (97.3%) at therapeutic concentrations. nih.gov This binding is primarily attributed to two proteins: Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AAG). nih.gov

Binding to Human Serum Albumin (HSA): (R)-Cicletanine's binding to HSA accounts for the majority of its plasma protein binding (93.5%). nih.gov This interaction involves both a saturable process with high affinity at a single binding site and a non-saturable process with lower affinity. nih.gov Studies indicate that (R)-Cicletanine shares the diazepam-binding site on the HSA molecule. nih.gov However, at therapeutic concentrations, no inhibitory interactions are expected to occur between (R)-Cicletanine and other drugs that bind to the same site. nih.gov Furthermore, pathological concentrations of endogenous compounds like bilirubin (B190676) and non-esterified fatty acids did not alter the binding of (R)-Cicletanine to HSA. nih.gov

Binding to Alpha-1-Acid Glycoprotein (AAG): As a basic lipophilic drug, (R)-Cicletanine also demonstrates saturable binding to AAG. This interaction is characterized by a single binding site with moderate affinity. nih.gov Its binding to other plasma components, such as lipoproteins and red blood cells, was found to be weak and non-saturable. nih.gov

Table 2: Binding Characteristics of (R)-Cicletanine to Plasma Proteins

| Plasma Component | Percentage Bound | Binding Process | Affinity Constant (K) / Total Affinity (nK) |

| Whole Serum | 97.3% | Not Specified | Not Specified |

| Human Serum Albumin (HSA) | 93.5% | Saturable (1 site) & Non-saturable | K = 75,800 M⁻¹ & nK = 6,400 M⁻¹ |

| Alpha-1-Acid Glycoprotein (AAG) | Not Specified | Saturable (1 site) | K = 38,800 M⁻¹ |

Over the therapeutic range, the unbound fraction of (R)-Cicletanine in the blood remains constant at approximately 3.6%. nih.gov

Influence on Other Drug Metabolism (e.g., Oxazepam, Acetaminophen in Rat Hepatocytes)

The potential for (R)-Cicletanine to influence the metabolism of other drugs has been investigated in vitro using rat hepatocytes and liver microsomes. nih.gov (R)-Cicletanine itself is extensively metabolized via phase II conjugation into sulfoconjugated or glucuroconjugated forms. nih.govnih.gov Studies focused on its interaction with Oxazepam and Acetaminophen, two drugs that are commonly co-administered, especially in elderly patients. nih.gov

Interaction with Oxazepam: In both rat hepatocytes and liver microsomes, Oxazepam was found to inhibit the glucuronidation of (R)-Cicletanine. nih.gov The inhibition was competitive in nature. This suggests that at sufficient concentrations, Oxazepam could compete with (R)-Cicletanine for the same glucuronidation enzymes, potentially altering the metabolic profile of (R)-Cicletanine. nih.gov